N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
The compound “N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and evaluated for various biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the condensation of 2-amino benzothiazoles with other compounds . For instance, the thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generates a new Schiff base .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques . The InChI code and Canonical SMILES can provide a representation of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps . The specific reactions would depend on the other compounds involved in the reaction.Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .Scientific Research Applications
Antimicrobial and Antitumor Activity
Synthesis of Novel Compounds for Biological Activity : Research has led to the synthesis of novel compounds, including benzodifuranyl and thiazolopyrimidines, derived from natural products like visnagenone and khellinone. These compounds were found to have significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting potential for therapeutic applications (Abu‐Hashem et al., 2020).
Discovery of Dual Src/Abl Kinase Inhibitors : Another study discovered a series of substituted thiazole-5-carboxamides as potent inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound demonstrated significant tumor regression in a chronic myelogenous leukemia model, indicating potential as a cancer therapeutic agent (Lombardo et al., 2004).
Antidepressant Properties
- Design and Evaluation of 5-HT3 Receptor Antagonists : A novel series of 3-ethoxyquinoxalin-2-carboxamides was designed and evaluated as 5-HT3 receptor antagonists, showing significant anti-depressant-like activity in animal models. This suggests the importance of the 5-HT3 receptor in the development of new antidepressants (Mahesh et al., 2011).
Synthesis and Application in Drug Development
- Synthesis of Antiplasmin Drugs : The preparation of aza analogs of 4-aminomethylbenzoic acid aimed at finding new antiplasmin drugs highlighted the ongoing efforts in synthesizing compounds that could lead to the development of novel therapeutic agents. Although no compound showed more potent activity than tranexamic acid, the study provides insight into the process of drug discovery and design (Isoda et al., 1980).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole backbone have been reported to exhibit antibacterial activity . They are known to interact with bacterial cells, particularly Gram-negative and Gram-positive bacteria .
Mode of Action
It’s worth noting that benzothiazole derivatives have been found to exhibit antibacterial activity by interacting with bacterial cells . The compound may interact with its targets, leading to changes that inhibit the growth or function of the bacteria.
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a pathway that plays a crucial role in inflammation and pain .
Result of Action
Similar benzothiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some other fungi .
Future Directions
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-2-21-8-3-4-9-11(5-8)22-14(17-9)18-13(20)10-6-12(19)16-7-15-10/h3-7H,2H2,1H3,(H,15,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKUIJDOCFYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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